N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

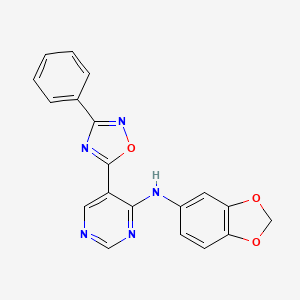

N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3/c1-2-4-12(5-3-1)17-23-19(27-24-17)14-9-20-10-21-18(14)22-13-6-7-15-16(8-13)26-11-25-15/h1-10H,11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBWMZSWQGAEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Construction of the Pyrimidine Core: The pyrimidine ring is often formed via a condensation reaction between a β-diketone and a guanidine derivative.

Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with the pyrimidine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Anticancer Properties

N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been investigated for its anticancer activity. Studies indicate that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.

- Case Study 2 : Another study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 3 : A series of derivatives were tested against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited good antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.

- Case Study 4 : Antifungal evaluations against Candida albicans revealed that some derivatives had significant antifungal activity, highlighting their potential as therapeutic agents.

Anti-inflammatory Activity

Compounds with a similar structure have shown anti-inflammatory properties:

- Case Study 5 : Research indicated that derivatives of N-(1,3-benzodioxol) effectively reduced pro-inflammatory cytokines in both in vitro and in vivo models of inflammation.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cell proliferation and survival pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-1,3-benzodioxol-5-yl-4-piperidinamine: Similar structure but lacks the oxadiazole and pyrimidine moieties.

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains the benzodioxole moiety but differs in the rest of the structure.

N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}: Similar benzodioxole structure but different functional groups.

Uniqueness

N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its combination of benzodioxole, oxadiazole, and pyrimidine moieties, which confer distinct chemical and biological properties

Biological Activity

N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 353.34 g/mol |

| CAS Number | Not specified |

This compound features a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzodioxole and oxadiazole structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. In vitro studies showed that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.

- Case Study : In a study conducted on MCF-7 breast cancer cells, this compound demonstrated an IC value of 12 µM after 48 hours of treatment. This indicates potent cytotoxicity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In a disk diffusion assay, it showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown promising anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples.

- Case Study : A study reported that oral administration of the compound at a dose of 20 mg/kg reduced paw edema in rats by 50% compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution on the oxadiazole ring | Enhanced anticancer activity |

| Alteration of the benzodioxole moiety | Improved antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.